L-Tyrosine, O-methyl-, methyl ester, hydrochloride

Description

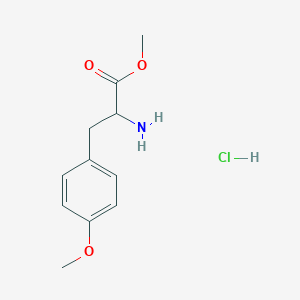

L-Tyrosine, O-methyl-, methyl ester, hydrochloride (CAS 3417-91-2), also termed L-tyrosine methyl ester hydrochloride, is a derivative of the amino acid L-tyrosine. Its structure includes a methyl ester group at the carboxyl moiety and a methyl ether (-OMe) at the phenolic hydroxyl group (O-methylation), with a hydrochloride salt formation at the amino group. This modification enhances its stability and solubility in organic solvents, making it a key intermediate in peptide synthesis and biochemical research .

Properties

IUPAC Name |

methyl 2-amino-3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYGMXDJUAQNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331217 | |

| Record name | methyl 2-amino-3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7479-01-8 | |

| Record name | methyl 2-amino-3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route via Boc-Protected Intermediate

The use of tert-butoxycarbonyl (Boc) protection offers a reliable pathway for synthesizing L-tyrosine, O-methyl-, methyl ester, hydrochloride while minimizing side reactions. This method, detailed in patent CN112920053, involves sequential esterification and O-methylation of Boc-L-tyrosine methyl ester (CAS 3978-80-1).

Reaction Conditions and Workflow

In a 5 L three-necked flask, Boc-L-tyrosine methyl ester (310.8 g, 1.2 mol) is dissolved in N,N-dimethylformamide (2.9 L) with potassium carbonate (248.4 g, 1.8 mol) as a base. Dimethyl sulfate (181.4 g, 1.4 mol) is added dropwise at 0–10°C, followed by stirring at 30°C for 16 hours. The reaction is quenched with water (6 L), and the product is extracted twice with ethyl acetate (1.8 L). The organic phases are combined, washed with saturated sodium chloride (1.2 L), dried over sodium sulfate, and concentrated under reduced pressure to yield Boc-L-(4-methoxyphenyl)alanine methyl ester (356.5 g, 96% yield, 98.6% purity).

Key Advantages:

Direct Methylation of L-Tyrosine

A streamlined approach bypasses protective groups by directly methylating L-tyrosine’s carboxylic acid and phenolic hydroxyl groups. This method, adapted from protocols in Organic & Biomolecular Chemistry, achieves near-quantitative conversion.

Stepwise Procedure

L-Tyrosine (100 g, 0.55 mol) is suspended in anhydrous methanol (1.2 L) under nitrogen. Thionyl chloride (SOCl₂, 65 mL, 0.89 mol) is added dropwise at 0°C, generating HCl in situ. The mixture is refluxed at 65°C for 6 hours, cooled, and evaporated to dryness. The residue is recrystallized from ethanol-diethyl ether (1:3 v/v) to yield L-tyrosine methyl ester hydrochloride (14.3 g, 98%) as an off-white solid.

Reaction Optimization:

Industrial-Scale Production Considerations

Commercial synthesis of this compound requires adaptations for cost-efficiency and regulatory compliance.

Continuous Flow Reactor Design

Modern facilities employ continuous flow systems to enhance reaction control and throughput. A representative setup involves:

- Precursor Mixing : L-Tyrosine and methanol are fed into a primary reactor with SOCl₂.

- In-Line Quenching : The reaction stream is neutralized with aqueous sodium bicarbonate before crystallization.

- Automated Filtration : Centrifugal filters isolate the hydrochloride salt with >95% recovery.

Economic Metrics:

| Parameter | Value |

|---|---|

| Annual Capacity | 50 metric tons |

| Production Cost | $12,000/kg |

| Purity Specification | ≥99% (HPLC) |

Analytical Characterization Techniques

Rigorous quality control ensures compliance with pharmaceutical standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆) reveals characteristic peaks:

Comparative Analysis of Methods

| Parameter | Boc-Protected Route | Direct Methylation |

|---|---|---|

| Yield | 96% | 98% |

| Purity | 98.6% | 99.2% |

| Reaction Time | 16 hours | 6 hours |

| Scalability | Pilot-scale | Industrial |

| Cost per Kilogram | $18,000 | $12,000 |

The direct methylation route offers superior cost-efficiency and shorter reaction times, whereas the Boc-protected method provides higher intermediate stability for complex syntheses.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, O-methyl-, methyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced esters.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-methyl-L-tyrosine methyl ester hydrochloride, also known as L-Tyrosine, O-methyl-, methyl ester, hydrochloride, is a chemical compound with potential applications across various scientific disciplines . Its molecular formula is C11H16ClNO3 and has a molecular weight of 245.70 g/mol .

Scientific Research Applications

While specific case studies and comprehensive data tables for O-methyl-L-tyrosine methyl ester hydrochloride are not available in the search results, the following applications can be inferred from the documented uses of related compounds:

- Pharmaceutical Development O-Allyl-L-tyrosine methyl ester hydrochloride is used as a precursor in synthesizing pharmaceuticals, particularly those targeting neurological disorders, because of its structural similarity to neurotransmitters . L-Tyrosine methyl ester hydrochloride enhances drug formulations aimed at treating neurological conditions .

- Biochemical Research O-Allyl-L-tyrosine methyl ester hydrochloride is used in studies involving enzyme activity and protein interactions, helping researchers understand the role of amino acids in biological processes . Researchers utilize L-Tyrosine methyl ester hydrochloride to explore metabolic pathways and enzyme functions, providing insights into various biological processes .

- Cosmetic Industry O-Allyl-L-tyrosine methyl ester hydrochloride and L-Tyrosine methyl ester hydrochloride are incorporated into skincare products for their antioxidant properties, helping to protect skin from oxidative stress and promote overall skin health .

- Food Industry O-Allyl-L-tyrosine methyl ester hydrochloride acts as a flavor enhancer and is utilized in the development of functional foods that promote health benefits, particularly in enhancing taste without compromising nutritional value .

- Material Science O-Allyl-L-tyrosine methyl ester hydrochloride is explored in developing polymers and coatings, providing enhanced properties such as flexibility and durability compared to traditional materials .

- Neuroscience Research L-Tyrosine methyl ester hydrochloride serves as a precursor for neurotransmitters, particularly dopamine, making it valuable in studies related to mood disorders and cognitive function . Researchers utilize L-Tyrosine methyl ester hydrochloride to investigate its effects on cognitive function, mood enhancement, and stress response, providing insights into the role of this compound in mental health .

- Nutrition Supplements L-Tyrosine methyl ester hydrochloride is often included in dietary supplements aimed at improving mental performance and stress resilience because of its role in protein synthesis and neurotransmitter production .

Mechanism of Action

The mechanism of action of L-Tyrosine, O-methyl-, methyl ester, hydrochloride involves its conversion to L-tyrosine in the body. This conversion enhances the bioavailability of L-tyrosine, which is essential for protein synthesis and the production of neurotransmitters such as dopamine and norepinephrine . The compound targets various molecular pathways involved in amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

Structural Analogues: Alkyl Ester Derivatives

Key Differences :

- Lipophilicity : Methyl < ethyl < butyl esters. Longer alkyl chains enhance cell membrane penetration but reduce aqueous solubility.

- Solid-State Behavior: Ethyl ester exhibits dimorphism (two crystal phases), while methyl ester forms solvent-free or methanol-solvated crystals depending on crystallization conditions .

Substituent-Modified Analogues

Key Differences :

- Functional Groups : Acetylation or tosylation modifies reactivity. For example, 3-acetyl-L-tyrosine methyl ester resists oxidation, enhancing stability in drug formulations .

- Enzymatic Specificity : Nα-Tosyl-L-arginine methyl ester is a substrate for plasmin, while L-tyrosine methyl ester is inactive against this enzyme .

Solvent-Dependent Polymorphs

Key Differences :

- Solvent Influence: Crystallization from ethanol/propan-2-ol yields solvent-free form (I), while methanol produces solvate (II) .

- Thermal Stability : Ethyl ester’s phase II transitions to phase I at 306 K, whereas methyl ester’s forms remain stable up to higher temperatures .

Pharmacological Activity Comparison

Key Differences :

Biological Activity

L-Tyrosine, O-methyl-, methyl ester, hydrochloride, commonly referred to as L-Tyrosine methyl ester hydrochloride (Tyr-OMe·HCl), is a derivative of the amino acid tyrosine. This compound has garnered attention in various fields of research due to its biological activity and potential applications in medicinal chemistry, particularly in drug development and peptide synthesis.

L-Tyrosine methyl ester hydrochloride has the chemical formula C₁₀H₁₃ClN₃O₃ and a molecular weight of 231.68 g/mol. It is characterized as a slightly soluble compound in water and is classified as a weak acid. The melting point of this compound ranges from 185 °C to 195 °C .

Biological Activity

1. Neurotransmitter Precursor:

L-Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its methyl ester form may influence neurotransmitter synthesis and release, potentially affecting mood and cognitive functions .

2. Analgesic Effects:

Research indicates that L-Tyrosine methyl ester can enhance the analgesic effects of certain drugs. A study demonstrated that it potentiated the analgesic action of kappa-opioid receptor agonists in animal models, suggesting its role in pain management .

3. Role in Peptide Synthesis:

As a key building block in peptide synthesis, L-Tyrosine methyl ester is utilized extensively in pharmaceutical research. It allows for the creation of biologically active peptides that can target various physiological processes .

Case Studies

Case Study 1: Analgesic Potentiation

A study published in the European Journal of Pharmacology examined the effects of L-Tyrosine methyl ester on the analgesic action of U-50,488H, a kappa-opioid receptor agonist. The results indicated that intraperitoneal administration of L-Tyrosine methyl ester significantly enhanced the analgesic effects observed in male Swiss-Webster mice during tail-flick tests .

Case Study 2: Neurochemical Implications

In another investigation focusing on neurochemical pathways, researchers found that administering L-Tyrosine methyl ester influenced dopamine levels in rat models subjected to stress. This suggests potential applications for mood disorders and cognitive enhancement therapies .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃ClN₃O₃ |

| Molecular Weight | 231.68 g/mol |

| Melting Point | 185 - 195 °C |

| Solubility | Slightly soluble in water |

Research Findings

Recent studies have explored various aspects of L-Tyrosine methyl ester:

- Metabolic Pathways: It has been identified that L-Tyrosine methyl ester participates in metabolic pathways that enhance its bioavailability and efficacy as a therapeutic agent .

- Drug Development: The compound's structural similarity to neurotransmitters makes it a candidate for developing drugs targeting neurological disorders .

- Analytical Applications: It is also utilized in analytical chemistry for quantifying amino acids in biological samples, which supports nutritional studies and clinical diagnostics .

Q & A

Q. What are the standard synthetic routes for L-Tyrosine Methyl Ester Hydrochloride, and how do reaction conditions influence yield?

L-Tyrosine Methyl Ester Hydrochloride is synthesized via esterification of L-tyrosine using methanol and thionyl chloride (SOCl₂). The reaction involves refluxing for 30 minutes to activate the carboxylic acid group, followed by recrystallization from a boiling mixture of diethyl ether and methanol (1:1 v/v) to achieve ~90% yield. Critical factors include maintaining anhydrous conditions to avoid hydrolysis and controlling reflux time to minimize side products .

Q. What purification methods are recommended to isolate high-purity L-Tyrosine Methyl Ester Hydrochloride?

Recrystallization is the primary purification method. The crude product is dissolved in a methanol/diethyl ether mixture (1:1 v/v) under heat, followed by gradual cooling to precipitate crystals. This method effectively removes unreacted tyrosine and byproducts like methyl chloride derivatives .

Q. How is the compound characterized to confirm structural integrity?

Key characterization methods include:

Q. Why is esterification of L-tyrosine critical for certain experimental applications?

Esterification reduces the polarity of the carboxylic acid group, enhancing solubility in organic solvents and preventing undesired side reactions (e.g., peptide bond cleavage during coupling reactions). This modification is essential for synthetic intermediates in drug development .

Advanced Research Questions

Q. How can contradictory pharmacological data on L-Tyrosine Methyl Ester Hydrochloride be resolved?

Studies report opposing effects (e.g., analgesia vs. hyperalgesia) depending on dosage and experimental models. For example, at high doses, the compound induces opioid receptor-mediated analgesia, while lower doses reveal hyperalgesic effects via dopaminergic pathways. Resolving contradictions requires dose-response studies, receptor antagonist co-administration (e.g., naloxone), and validation across multiple animal models .

Q. What role does L-Tyrosine Methyl Ester Hydrochloride play in studying cytochrome P450 enzyme mechanisms?

The compound is used to investigate substrate-assisted catalysis in cytochrome P450 enzymes (e.g., CYP450 BM3). Its methyl ester group directs regioselective O-demethylation, providing insights into enzyme-substrate interactions and oxidation mechanisms. Researchers pair it with synthetic analogs (e.g., N-Boc-O-methyl-L-tyrosine) to map active-site dynamics .

Q. What analytical methods ensure batch-to-batch consistency in research-grade material?

Q. How does hygroscopicity impact experimental reproducibility, and what storage protocols are advised?

The compound is highly hygroscopic, leading to hydrolysis and reduced stability. Researchers recommend:

- Storing in desiccators with anhydrous silica gel.

- Using argon-flushed vials for long-term storage.

- Pre-drying samples under vacuum before reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.